molecular formula C12H10Cl2N2O B5855311 4,5-dichloro-2-(3-methylbenzyl)-3(2H)-pyridazinone CAS No. 5353-29-7

4,5-dichloro-2-(3-methylbenzyl)-3(2H)-pyridazinone

Cat. No. B5855311
CAS RN: 5353-29-7
M. Wt: 269.12 g/mol
InChI Key: GKYCIQYGTIUXRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyridazinone derivatives involves various strategies, including the Friedel-Crafts acylation, cyclization of intermediary g-keto acids with hydrazine hydrate, and reactions with different reagents to yield N-substituted pyridazinones and other derivatives. These methods allow for the creation of a wide range of pyridazinone compounds with diverse structures and potential biological activities (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been extensively studied using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies provide detailed insights into the molecular configurations, conformations, and overall structural characteristics of these compounds, facilitating the understanding of their chemical behavior and biological activity (Kalai et al., 2021).

Chemical Reactions and Properties

Pyridazinone derivatives undergo a range of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with formaldehyde and secondary amines, leading to various functionalized derivatives. These reactions are crucial for the synthesis of pyridazinone compounds with desired biological activities (Soliman & El-Sakka, 2011).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as crystalline modifications and polarographic activity, have been studied to understand their behavior in different environments. These properties are essential for determining the stability, solubility, and formulation potential of these compounds for various applications (Dulak, Kovač, & Rapos, 1967).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, including their reactivity towards different reagents and the formation of N-substituted pyridazinones and other derivatives, highlight the versatility of these compounds in chemical synthesis. These properties are crucial for the development of pyridazinone-based pharmaceuticals and other chemical products (Ghani, 1991).

properties

IUPAC Name

4,5-dichloro-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-8-3-2-4-9(5-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYCIQYGTIUXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968278
Record name 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2h)-one

CAS RN

5353-29-7
Record name 4,5-Dichloro-2-[(3-methylphenyl)methyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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